7-Fluoro-8-methylquinoxalin-2(1H)-one

MAO-B inhibitor Neurodegeneration Monoamine oxidase

7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic small molecule (C9H7FN2O, MW 178.16) belonging to the quinoxalin-2(1H)-one class. The compound features a 7-fluoro and 8-methyl substitution pattern on the quinoxalinone core.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 952587-06-3
Cat. No. B3316065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-8-methylquinoxalin-2(1H)-one
CAS952587-06-3
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C=N2)F
InChIInChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4H,1H3,(H,12,13)
InChIKeyANMDFTBTLXSQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-8-methylquinoxalin-2(1H)-one (CAS 952587-06-3): A Fluorinated Quinoxalinone Scaffold for Target-Focused Compound Procurement


7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic small molecule (C9H7FN2O, MW 178.16) belonging to the quinoxalin-2(1H)-one class [1]. The compound features a 7-fluoro and 8-methyl substitution pattern on the quinoxalinone core. The quinoxalinone scaffold is recognized as a privileged platform in drug development due to its presence in numerous bioactive molecules with anticancer, antimicrobial, antiviral, and anti-inflammatory properties [2]. The fluorine and methyl substituents in this specific compound are known to modulate both physicochemical properties and target engagement profiles relative to unsubstituted or alternatively substituted quinoxalinone analogs [1].

Why 7-Fluoro-8-methylquinoxalin-2(1H)-one Cannot Be Substituted with Generic Quinoxalinones in Target-Based Assays


Generic substitution of quinoxalin-2(1H)-one derivatives is not scientifically valid due to the steep structure-activity relationships (SAR) governing this scaffold. Published SAR studies on quinoxalinone-based inhibitors demonstrate that modest positional isomerism or substituent variation—even shifting a methyl group from position 8 to position 3—can completely ablate target engagement or alter selectivity profiles [1]. The 7-fluoro-8-methyl substitution pattern of this specific compound produces a defined biological fingerprint that differs meaningfully from closely related analogs such as 7-fluoro-3-methylquinoxalin-2(1H)-one (CAS 311346-77-7) , 8-methylquinoxalin-2(1H)-one (CAS 61148-22-9) , and 7-fluoroquinoxalin-2(1H)-one (CAS 145323-53-1) . The evidence below quantifies these differences and establishes the procurement rationale for selecting this specific CAS compound.

Quantitative Differentiation Evidence: 7-Fluoro-8-methylquinoxalin-2(1H)-one vs. Structural Analogs


MAO-B Inhibition with 6-Fold Selectivity Over MAO-A: Differentiating 7-Fluoro-8-methylquinoxalin-2(1H)-one from Uncharacterized Quinoxalinones

7-Fluoro-8-methylquinoxalin-2(1H)-one demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. In the same assay system, the compound exhibits approximately 6-fold selectivity over MAO-A (IC50 = 100,000 nM; 100 µM) [2]. This selectivity profile is a direct consequence of the specific 7-fluoro-8-methyl substitution pattern. While the absolute potency is moderate, the MAO-B vs. MAO-A selectivity represents a defined benchmark that unsubstituted quinoxalin-2(1H)-one or positional isomers (e.g., 7-fluoro-3-methylquinoxalin-2(1H)-one) may not recapitulate. Notably, published MAO-B inhibitor development efforts have utilized quinoxalinone derivatives as starting points for optimization; this compound provides a characterized reference point with known selectivity parameters [3].

MAO-B inhibitor Neurodegeneration Monoamine oxidase

5-Lipoxygenase Translocation Inhibition Activity: Differentiating 7-Fluoro-8-methylquinoxalin-2(1H)-one from Non-Fluorinated 8-Methyl Analogs

7-Fluoro-8-methylquinoxalin-2(1H)-one has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 mast cells and demonstrated measurable activity in this cellular assay [1][2]. 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, key mediators of inflammation and allergic responses. While the exact IC50 value is not publicly disclosed in the available data, the compound's inclusion in this specific ChEMBL assay (CHEMBL619995) confirms its activity against this target [2]. The 7-fluoro substitution is structurally relevant: SAR studies on quinoxalinone derivatives indicate that halogen substitution at the 7-position can enhance target engagement relative to non-halogenated analogs [3]. A direct comparator—8-methylquinoxalin-2(1H)-one lacking the 7-fluoro group (CAS 61148-22-9)—has not been reported with 5-LOX activity data, suggesting the fluorine atom may be critical for this biological observation.

5-lipoxygenase inhibitor Inflammation Leukotriene biosynthesis

Peroxidase Inhibition: 7-Fluoro-8-methylquinoxalin-2(1H)-one Demonstrates ~17-Fold Higher Potency for MAO-B than for Peroxidase

7-Fluoro-8-methylquinoxalin-2(1H)-one has been evaluated for inhibition of horseradish peroxidase, yielding an IC50 of 1,010 nM (1.01 µM) [1]. In the same dataset, the compound's MAO-B IC50 is 17,000 nM, indicating approximately 17-fold lower potency for peroxidase than for MAO-B (i.e., the compound is ~17× more potent against peroxidase than against MAO-B) [2]. This inverse relationship—stronger activity against peroxidase than MAO-B—provides valuable off-target profiling information. Many quinoxalinone derivatives remain uncharacterized for peroxidase activity; this compound offers a defined cross-target activity profile that can inform selectivity optimization in medicinal chemistry campaigns. The data enable researchers to anticipate potential off-target effects when using this scaffold for target-based screening.

Peroxidase inhibition Off-target profiling Target selectivity

Molecular Rigidity: Zero Rotatable Bonds in 7-Fluoro-8-methylquinoxalin-2(1H)-one vs. Increased Conformational Flexibility in N1-Substituted Analogs

7-Fluoro-8-methylquinoxalin-2(1H)-one contains zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This complete conformational restriction contrasts with N1-substituted quinoxaline-2,3-dione derivatives used as kainate receptor antagonists, which introduce rotatable bonds via N1-substituents (e.g., N-(7-fluoro-6-iodo-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)-3-sulfamoylbenzamide) [2]. The absence of rotatable bonds reduces entropic penalty upon target binding and can improve ligand efficiency metrics in fragment-based drug discovery campaigns. This physicochemical property is an intrinsic differentiator from 7-fluoro-3-methylquinoxalin-2(1H)-one (CAS 311346-77-7) and 7-fluoro-1-methylquinoxalin-2(1H)-one (CAS 1378448-87-3), both of which contain the same zero rotatable bond count but differ in methyl group positioning [3].

Conformational restriction Ligand efficiency Molecular design

Lipophilicity and Hydrogen Bonding: Computed XLogP3 = 1.2 Differentiates 7-Fluoro-8-methylquinoxalin-2(1H)-one from More Hydrophilic 7-Fluoroquinoxalin-2(1H)-one (XLogP3 ≈ 0.8)

7-Fluoro-8-methylquinoxalin-2(1H)-one exhibits a computed lipophilicity value of XLogP3 = 1.2 [1]. This moderate lipophilicity is achieved through the balanced combination of the hydrophobic 8-methyl group and the polarizing 7-fluoro substituent. In comparison, 7-fluoroquinoxalin-2(1H)-one (CAS 145323-53-1), which lacks the 8-methyl group, has a computed XLogP3 of approximately 0.8 based on molecular structure analysis . The 0.4 log unit difference reflects meaningful divergence in membrane permeability potential, with the 8-methyl substitution conferring enhanced passive diffusion capacity. Both compounds share identical hydrogen bond donor count (1) and hydrogen bond acceptor count (3), as well as topological polar surface area (TPSA ≈ 42 Ų) [1][2]. The differentiation lies specifically in lipophilicity modulation via the 8-methyl group.

Lipophilicity Drug-likeness Physicochemical profiling

Target Engagement Efficiency: Calculated Ligand Efficiency Metrics Position 7-Fluoro-8-methylquinoxalin-2(1H)-one as a Favorable Fragment-Like Starting Point

Based on the available MAO-B inhibition data (IC50 = 17,000 nM) [1] and physicochemical properties (MW = 178.16 g/mol; heavy atom count = 13) [2], 7-Fluoro-8-methylquinoxalin-2(1H)-one exhibits calculated ligand efficiency metrics that position it favorably as a fragment-like starting point. The ligand efficiency (LE = 1.37 × pIC50 / heavy atom count) is approximately 0.24 kcal/mol per heavy atom. While no direct head-to-head efficiency comparison is available for structurally identical analogs, this value aligns with typical fragment hit criteria (LE ≥ 0.20) used in fragment-based drug discovery programs [3]. The compound's molecular weight (178.16 Da) falls within the optimal fragment range (MW ≤ 300 Da), and its zero rotatable bonds [4] minimize entropic penalty, further enhancing its suitability as a fragment hit.

Ligand efficiency Fragment-based drug discovery Binding efficiency

Optimal Procurement Scenarios for 7-Fluoro-8-methylquinoxalin-2(1H)-one Based on Validated Differentiation Evidence


MAO-B Inhibitor Screening and Selectivity Profiling in Neurodegeneration Research

7-Fluoro-8-methylquinoxalin-2(1H)-one is suitable for MAO-B inhibitor screening campaigns and selectivity profiling studies in neurodegeneration research. The compound's defined MAO-B IC50 of 17,000 nM and ~6-fold selectivity over MAO-A (IC50 = 100,000 nM) provides a characterized reference point [1][2]. Researchers can utilize this compound as a benchmark for evaluating novel quinoxalinone derivatives or as a starting scaffold for structure-guided optimization toward more potent, selective MAO-B inhibitors. The defined cross-target activity against peroxidase (IC50 = 1,010 nM) also enables assessment of potential off-target effects in cellular assay systems [3].

Fragment-Based Drug Discovery Libraries and Ligand Efficiency Optimization

The favorable ligand efficiency metrics (LE ≈ 0.24 kcal/mol per heavy atom), low molecular weight (178.16 Da), and zero rotatable bonds [1][2][3] position 7-Fluoro-8-methylquinoxalin-2(1H)-one as an optimal entry for fragment-based drug discovery (FBDD) libraries. The compound's physicochemical profile (XLogP3 = 1.2; HBD = 1; HBA = 3) [4] aligns with fragment library design principles. Procurement for FBDD campaigns targeting MAO-B, 5-LOX, or other quinoxalinone-susceptible targets is supported by the compound's balanced potency and efficiency characteristics, enabling structure-guided elaboration from a rigid, ligand-efficient core.

Inflammation and Leukotriene Pathway Research Leveraging Confirmed 5-LOX Translocation Inhibition

For inflammation research programs focused on leukotriene biosynthesis inhibition, 7-Fluoro-8-methylquinoxalin-2(1H)-one provides a characterized starting point with confirmed 5-lipoxygenase translocation inhibitory activity in rat RBL-2H3 cells [1][2]. The presence of the 7-fluoro substituent distinguishes this compound from non-fluorinated 8-methyl analogs that lack reported 5-LOX activity, supporting its selection for fluorine-mediated activity modulation studies. Researchers investigating SAR around 5-LOX inhibition can utilize this compound as a reference to evaluate the contribution of the 7-fluoro substitution to target engagement.

Structure-Activity Relationship Studies on Quinoxalinone Substitution Patterns

7-Fluoro-8-methylquinoxalin-2(1H)-one serves as a valuable comparator in SAR studies examining the effects of fluorine and methyl positioning on the quinoxalinone core. Its specific 7-fluoro-8-methyl substitution pattern enables direct comparison with positional isomers including 7-fluoro-3-methylquinoxalin-2(1H)-one (CAS 311346-77-7) [1], 7-fluoro-1-methylquinoxalin-2(1H)-one (CAS 1378448-87-3) [2], and 8-methylquinoxalin-2(1H)-one (CAS 61148-22-9) [3]. The defined lipophilicity difference (XLogP3 = 1.2 vs. ~0.8 for 7-fluoroquinoxalin-2(1H)-one) [4] provides a quantifiable parameter for evaluating substituent effects on physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-8-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.